Ayanin
Ayanin
3',5-dihydroxy-3,4',7-trimethoxyflavone is a trimethoxyflavone that is quercetin in which the hydroxy groups at positions 3, 4' and 7 have been replaced by methoxy groups. It has a role as a plant metabolite. It is a dihydroxyflavone and a trimethoxyflavone. It derives from a quercetin. It is a conjugate acid of a 3',5-dihydroxy-3,4',7-trimethoxyflavone(1-).
Brand Name:
Vulcanchem
CAS No.:
572-32-7
VCID:
VC0192242
InChI:
InChI=1S/C18H16O7/c1-22-10-7-12(20)15-14(8-10)25-17(18(24-3)16(15)21)9-4-5-13(23-2)11(19)6-9/h4-8,19-20H,1-3H3
SMILES:
COC1=C(Oc2cc(OC)cc(O)c2C1=O)c3ccc(OC)c(O)c3
Molecular Formula:
C18H16O7
Molecular Weight:
344.3 g/mol
Ayanin
CAS No.: 572-32-7
Natural Products
VCID: VC0192242
Molecular Formula: C18H16O7
Molecular Weight: 344.3 g/mol
CAS No. | 572-32-7 |
---|---|
Product Name | Ayanin |
Molecular Formula | C18H16O7 |
Molecular Weight | 344.3 g/mol |
IUPAC Name | 4H-Benzopyran-4-one, 5-hydroxy-2-(3-hydroxy-4methoxyphenyl)-3,7-dimethoxy- |
Standard InChI | InChI=1S/C18H16O7/c1-22-10-7-12(20)15-14(8-10)25-17(18(24-3)16(15)21)9-4-5-13(23-2)11(19)6-9/h4-8,19-20H,1-3H3 |
Standard InChIKey | KPCRYSMUMBNTCK-UHFFFAOYSA-N |
SMILES | COC1=C(Oc2cc(OC)cc(O)c2C1=O)c3ccc(OC)c(O)c3 |
Canonical SMILES | COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)OC)O |
Melting Point | 173°C |
Description | 3',5-dihydroxy-3,4',7-trimethoxyflavone is a trimethoxyflavone that is quercetin in which the hydroxy groups at positions 3, 4' and 7 have been replaced by methoxy groups. It has a role as a plant metabolite. It is a dihydroxyflavone and a trimethoxyflavone. It derives from a quercetin. It is a conjugate acid of a 3',5-dihydroxy-3,4',7-trimethoxyflavone(1-). |
Synonyms | Ayanin; 3',5-dihydroxy-3,4',7-trimethoxy-flavone; 3,7,4'-Tri-O-methylquercetin |
Targets | PDE2A, PDE4 |
Reference | Lee FP, Shih CM, Shen HY, Chen CM, Chen CM, Ko WC. Ayanin, a non-selective phosphodiesterase 1-4 inhibitor, effectively suppresses ovalbumin-induced airway hyperresponsiveness without affecting xylazine/ketamine-induced anesthesia. Eur J Pharmacol. 2010 Jun 10;635(1-3):198-203. doi: 10.1016/j.ejphar.2010.02.055. Epub 2010 Mar 20. PMID: 20307524. |
PubChem Compound | 5280682 |
Last Modified | Nov 11 2021 |
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